2,3,4-Trimethoxyphenylboronic acid, pinacol ester
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Overview
Description
2,3,4-Trimethoxyphenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2121514-09-6 . It has a molecular weight of 294.16 and its IUPAC name is 4,4,5,5-tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane . It is typically stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)10-8-9-11(17-5)13(19-7)12(10)18-6/h8-9H,1-7H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
Pinacol boronic esters are used in various chemical reactions. For instance, they are used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . They are also used in the formal anti-Markovnikov alkene hydromethylation .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . The compound is generally stable but has limited air and moisture stability .Mechanism of Action
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This process is a part of the Suzuki-Miyaura cross-coupling reaction, a widely used method for forming carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the protodeboronation of alkyl boronic esters, which is a crucial step in various biochemical pathways . Paired with a Matteson–CH2–homologation, this allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation.
Pharmacokinetics
It’s important to note that the stability of boronic esters can be influenced by environmental factors such as ph .
Result of Action
The compound’s action results in the protodeboronation of alkyl boronic esters . This process has been applied in the synthesis of various complex molecules, demonstrating its utility in organic synthesis .
Action Environment
The action of 2,3,4-Trimethoxyphenylboronic acid, pinacol ester, like other boronic esters, can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be considered when using these compounds for pharmacological purposes .
Safety and Hazards
Future Directions
The future directions for this compound involve further development of its use in organic synthesis. For instance, the protodeboronation of pinacol boronic esters is an area that needs further development . Additionally, the compound’s use in new transformations, such as the formal anti-Markovnikov alkene hydromethylation, is a promising future direction .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,3,4-trimethoxyphenyl)-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO5/c1-14(2)15(3,4)21-16(20-14)10-8-9-11(17-5)13(19-7)12(10)18-6/h8-9H,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZNHMFKJRROCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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